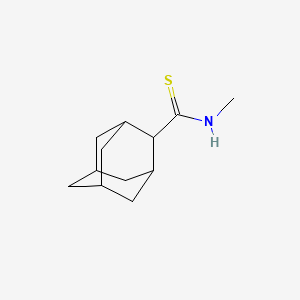
N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea (CPPU) is a synthetic plant growth regulator that belongs to the family of phenylurea compounds. CPPU has been widely used in the agricultural industry to increase fruit size and yield in various crops, including apples, grapes, kiwifruit, and tomatoes. CPPU has also shown potential applications in the field of medical research due to its ability to stimulate cell growth and proliferation.
作用機序
The exact mechanism of action of N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood. However, it is believed that this compound exerts its effects by activating the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell growth and proliferation. This compound may also modulate the expression of various genes involved in cell cycle regulation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to increase the activity of various enzymes involved in cell growth and proliferation, such as DNA polymerase and RNA polymerase. This compound has also been shown to increase the synthesis of various proteins involved in cell cycle regulation and differentiation. In addition, this compound has been shown to increase the synthesis of various neurotransmitters, such as dopamine and norepinephrine, which may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea has several advantages for use in laboratory experiments. This compound is a highly potent compound that can stimulate cell growth and proliferation at very low concentrations. This compound is also stable and can be easily synthesized in large quantities. However, this compound also has some limitations for use in laboratory experiments. This compound is a highly toxic compound that can cause severe health effects if not handled properly. This compound also has a short half-life and may require frequent dosing in order to maintain its effects.
将来の方向性
There are several potential future directions for research on N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea. One area of research could be the development of this compound analogs with improved potency and selectivity. Another area of research could be the investigation of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and neurological disorders. Finally, research could be conducted to investigate the potential environmental impact of this compound on soil and water systems.
合成法
N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea is synthesized through a multi-step process that involves the reaction of 3,5-dimethoxyaniline with cyanogen bromide to form 3,5-dimethoxybenzonitrile, which is then reacted with cyclopentylamine and thiourea to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity.
科学的研究の応用
N-cyclopentyl-N'-(3,5-dimethoxyphenyl)thiourea has been extensively studied for its potential applications in medical research. This compound has been shown to stimulate cell growth and proliferation in various cell types, including neuronal cells, cardiac cells, and cancer cells. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
特性
IUPAC Name |
1-cyclopentyl-3-(3,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-17-12-7-11(8-13(9-12)18-2)16-14(19)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUVTEOUWWNZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B5719828.png)
![1-fluoro-4-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5719835.png)

![N-(2-methylbenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5719851.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B5719856.png)
![N-{[(6-fluoro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5719867.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}-4-fluorobenzamide](/img/structure/B5719892.png)

![4-benzyl-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B5719903.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5719909.png)

![4-[(diphenylphosphoryl)methyl]pyridine](/img/structure/B5719926.png)
![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)